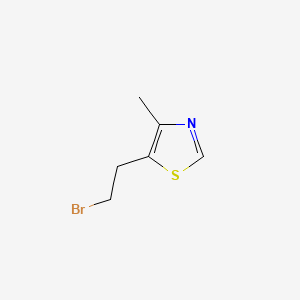

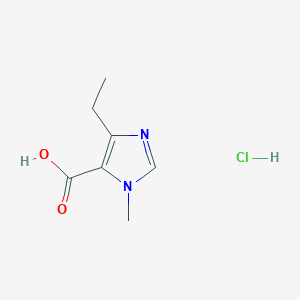

![molecular formula C15H16F3NO2 B2785094 N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-(trifluoromethyl)benzamide CAS No. 2097866-63-0](/img/structure/B2785094.png)

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-(trifluoromethyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-(trifluoromethyl)benzamide” is a complex organic compound. It contains a benzamide group, which is a common feature in many pharmaceuticals . The compound also contains a cyclohexenone group, which is a versatile intermediate used in the synthesis of a variety of chemical products .

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, cyclohexenone, a component of this compound, can be prepared from phenol by Birch reduction . The benzamide group could potentially be introduced through a reaction with an appropriate amine.Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of several functional groups. The benzamide group would contribute to the polarity of the molecule, while the cyclohexenone group could potentially introduce some degree of rigidity into the structure .Chemical Reactions Analysis

Cyclohexenone, a component of this compound, is known to undergo a variety of reactions, including nucleophilic conjugate addition with organocopper reagents, Michael reactions, and Robinson annulations . The benzamide group could also potentially undergo a variety of reactions, depending on the specific conditions.科学的研究の応用

Heterocyclic Synthesis

Research by Sañudo et al. (2006) on the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides introduces a new class of cyclic dipeptidyl ureas. These compounds, derived from reactions involving cyclohexyl or benzyl isocyanide and benzoyl-formic acid, demonstrate the utility of benzamide derivatives in generating novel heterocycles, suggesting a potential application area for similar compounds in synthesizing new pharmacologically active heterocycles (Sañudo et al., 2006).

Antiarrhythmic Activity

Benzamides with trifluoroethoxy ring substituents have been evaluated for antiarrhythmic activity, as documented by Banitt et al. (1977). This research underlines the potential for benzamide derivatives, particularly those with trifluoromethyl groups, to serve as candidates for developing new antiarrhythmic drugs (Banitt et al., 1977).

Organic Synthesis and Catalysis

A study by Aggarwal et al. (2002) found significant acceleration of the Baylis-Hillman reaction in polar solvents, including water. While this study does not directly involve N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-(trifluoromethyl)benzamide, it illustrates the role of related compounds in facilitating organic synthesis reactions, suggesting that similar compounds could be useful in catalytic processes (Aggarwal et al., 2002).

Prodrug Development

Research into the enzymatic hydrolysis of N-acyl and N-alkoxycarbonyl amide derivatives by Kahns and Bundgaard (1991) provides insights into the stability and potential of benzamide derivatives as prodrugs. This research indicates that compounds with benzamide functionalities could be engineered as prodrug forms, enhancing the bioavailability or reducing the toxicity of therapeutic agents (Kahns & Bundgaard, 1991).

Fluorescent Film for Aniline Vapor Detection

Fan et al. (2016) modified naphthalene diimide to create a fluorescent film capable of detecting aniline vapor. This study exemplifies the application of benzamide derivatives in material science, specifically in developing sensitive and selective sensors for environmental monitoring (Fan et al., 2016).

将来の方向性

作用機序

Target of Action

The primary target of N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-(trifluoromethyl)benzamide is the Influenza A virus H1N1 . This virus is a significant public health concern and is the focus of ongoing research to develop effective antiviral treatments .

Mode of Action

The compound likely interacts with the virus’s structural proteins, hemagglutinin (HA) and neuraminidase (NA) , which are crucial for the virus’s ability to enter host cells .

Biochemical Pathways

The compound’s interaction with the Influenza A virus H1N1 likely affects the virus’s ability to bind to receptor sites on the cell membrane, thus inhibiting the virus’s ability to enter the cell . This disruption of the virus’s life cycle could have downstream effects on viral replication and the progression of the viral infection.

Result of Action

The result of the compound’s action is the inhibition of the Influenza A virus H1N1, potentially leading to a decrease in viral replication and the progression of the viral infection . This could result in a reduction of the severity and duration of symptoms in individuals infected with the virus.

特性

IUPAC Name |

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16F3NO2/c16-15(17,18)12-7-3-2-6-11(12)13(20)19-10-14(21)8-4-1-5-9-14/h2-4,6-8,21H,1,5,9-10H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXRNWDCLLZTAHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CC(C1)(CNC(=O)C2=CC=CC=C2C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

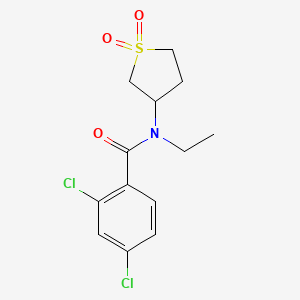

![(1R,2S,6R,7S)-4-Azatricyclo[5.2.1.02,6]dec-8-ene;hydrochloride](/img/structure/B2785011.png)

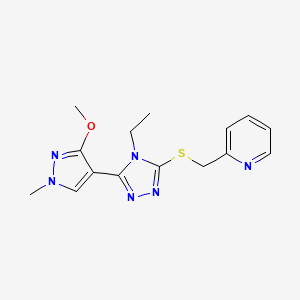

![2-([(Tert-butoxy)carbonyl]amino)-4-fluorobutanoic acid](/img/structure/B2785019.png)

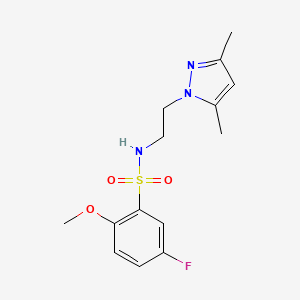

![3-Methyl-3,9-diazaspiro[5.6]dodecane dihydrochloride](/img/structure/B2785021.png)

![2-phenoxy-N-{[(1,3-thiazol-2-yl)carbamoyl]methyl}acetamide](/img/structure/B2785024.png)

![(1R,3s,5S)-3-(pyridin-2-yloxy)-N-(m-tolyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2785027.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2785031.png)